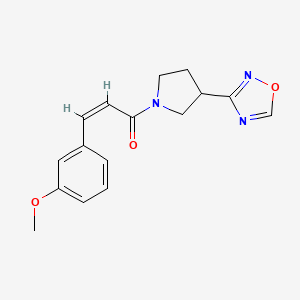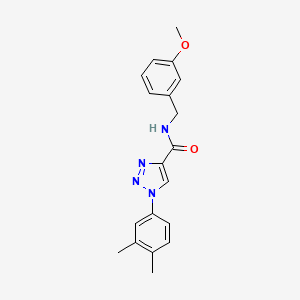
1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A study by Albericio & Bárány (2009) highlighted the development of an acid-labile anchoring linkage for solid-phase synthesis of C-terminal peptide amides under mild conditions. This method facilitates the synthesis of peptides, demonstrating the utility of triazole derivatives in peptide synthesis (Albericio & Bárány, 2009).
Antioxidant, Antibacterial, and Antifungal Activities
Brahmi et al. (2018) synthesized semicarbazone-triazole hybrid derivatives and investigated their in vitro antioxidant activities along with antimicrobial activity against different microbial strains. This research highlights the potential of triazole derivatives in developing new drugs with good oral bioavailability (Brahmi et al., 2018).
Enzyme Inhibition
Bekircan, Ülker, & Menteşe (2015) focused on the synthesis of novel heterocyclic compounds derived from triazole acetohydrazide and investigated their lipase and α-glucosidase inhibition. This study presents the potential therapeutic applications of triazole derivatives in treating diseases related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).
Molecular and Electronic Analysis
Beytur & Avinca (2021) performed a molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. This comprehensive analysis aids in understanding the electronic properties and potential applications of triazole derivatives in various fields (Beytur & Avinca, 2021).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-7-8-16(9-14(13)2)23-12-18(21-22-23)19(24)20-11-15-5-4-6-17(10-15)25-3/h4-10,12H,11H2,1-3H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCATYAUNFTVFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2371696.png)
![2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2371698.png)
![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2371700.png)
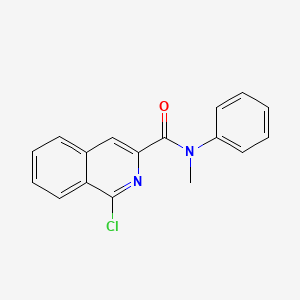
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)
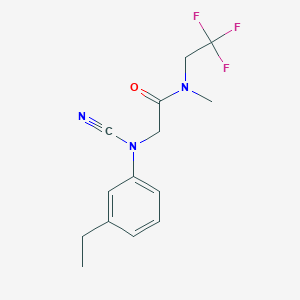
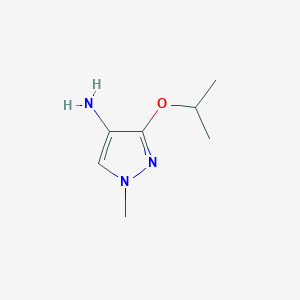
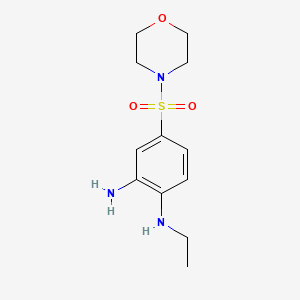
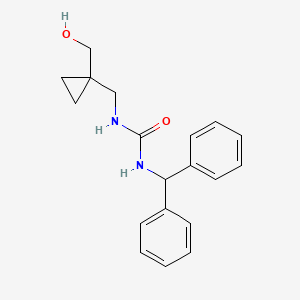
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)
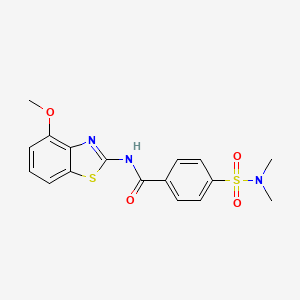
![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)
